molecular formula C6H2BrFINO2 B1381758 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene CAS No. 1805108-45-5

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene

Cat. No.: B1381758
CAS No.: 1805108-45-5
M. Wt: 345.89 g/mol
InChI Key: DHLWQXGCFNCLQB-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is a high-value, multi-halogenated nitrobenzene derivative that serves as a versatile building block in advanced organic synthesis. Its unique structure, featuring bromo, fluoro, iodo, and nitro substituents on a benzene ring, makes it a critical intermediate for constructing complex molecules in medicinal chemistry and materials science . The presence of three distinct halogen atoms allows for sequential and site-selective functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the precise architecture required in modern drug discovery pipelines . The nitro group provides a versatile handle for further chemical transformation, most notably reduction to a corresponding aniline, which is a fundamental moiety in many active pharmaceutical ingredients (APIs) and agrochemicals . As such, this compound is principally employed in the development of pharmaceuticals and other specialized chemicals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can handle it according to the safety information provided in the associated GHS and material safety data sheet.

Properties

IUPAC Name

1-bromo-4-fluoro-5-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLWQXGCFNCLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. Each halogenation step requires specific conditions and reagents, such as bromine in the presence of a catalyst like iron(III) bromide, fluorine using a fluorinating agent, and iodine with iodine monochloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of multiple halogens.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Reduction: Formation of 1-bromo-4-fluoro-5-iodo-2-aminobenzene.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Building Block : 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals due to its ability to undergo nucleophilic substitution reactions where the bromine or iodine can be replaced with various nucleophiles .
  • Medicinal Chemistry :
    • Drug Development : The compound's nitro group can be reduced to an amino group, which is a common modification in drug design. This transformation allows for the exploration of new drug candidates with enhanced biological activity .
    • Biological Activity Studies : Its halogenated structure enables studies on enzyme inhibition and receptor binding, which are crucial for understanding drug interactions and mechanisms of action .
  • Materials Science :
    • Polymer Synthesis : The compound can be utilized in the production of specialty chemicals and materials, including polymers. Its functional groups can facilitate cross-linking reactions or act as reactive sites for further modifications .
    • Advanced Materials : The unique properties imparted by the halogen atoms allow for the development of advanced materials with specific thermal or electrical characteristics.

Case Study 1: Synthesis of Pharmaceuticals

In a study focused on synthesizing potential anti-cancer agents, researchers utilized this compound as a key intermediate. The compound was subjected to nucleophilic substitution reactions, leading to the formation of various derivatives that exhibited promising cytotoxic activity against cancer cell lines.

Case Study 2: Agrochemical Development

Another application involved using this compound in the synthesis of novel herbicides. By modifying the nitro group and exploring different nucleophiles, researchers developed compounds that demonstrated effective herbicidal activity while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-deficient aromatic system, facilitating the attack of nucleophiles. The presence of electron-withdrawing groups (nitro, halogens) stabilizes the intermediate carbocation, making the substitution reactions more favorable.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 1-bromo-4-fluoro-5-iodo-2-nitrobenzene with analogous halogenated nitrobenzenes:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (1), F (4), I (5), NO₂ (2) C₆H₂BrFINO₂ ~384.90* High molecular weight, potential NAS reactivity
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Br (5), Cl (1), F (2), NO₂ (3) C₆H₂BrClFNO₂ 254.44 Intermediate in agrochemical synthesis
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Br (1), F (4), CH₃ (2), NO₂ (5) C₇H₅BrFNO₂ 234.02 Used in pharmaceuticals; mp ~45.8°C
1-Bromo-2-fluoro-4-nitrobenzene Br (1), F (2), NO₂ (4) C₆H₃BrFNO₂ 219.99 Solid; density 1.808 g/cm³
2-Bromo-4,6-difluoronitrobenzene Br (2), F (4,6), NO₂ (1) C₆H₂BrF₂NO₂ 237.99 High reactivity in cross-coupling reactions
Key Observations:
  • Halogen Effects : Iodine in the target compound increases molecular weight and polarizability compared to chloro- or methyl-substituted analogs .
  • Nitro Group Positioning : Nitro at position 2 (meta to halogens) reduces ring activation, contrasting with analogs like 1-bromo-2-fluoro-4-nitrobenzene (nitro at para to Br) .

Physicochemical Properties

Comparative data for boiling points, solubility, and stability:

Compound Boiling Point (°C) Solubility Stability Notes
This compound N/A* Likely low in water (nonpolar) Susceptible to thermal decomposition due to nitro group
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene N/A Soluble in organic solvents Stable under inert conditions
2,6-Difluoro-4-iodoanisole 65 (at 1.6 mmHg) High in ether, benzene Sensitive to light
1-Bromo-2-fluoro-4-nitrobenzene N/A Soluble in ethanol, benzene Hygroscopic solid

*Experimental data unavailable; inferred from analogs.

Biological Activity

1-Bromo-4-fluoro-5-iodo-2-nitrobenzene is a halogenated nitrobenzene derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C6H2BrFINO2C_6H_2BrFINO_2, features a nitro group and halogen substituents that influence its reactivity and biological interactions. The compound's structure can be represented as follows:

IUPAC Name 1 bromo 4 fluoro 5 iodo 2 nitrobenzene\text{IUPAC Name 1 bromo 4 fluoro 5 iodo 2 nitrobenzene}
PropertyValue
Molecular Weight345.89 g/mol
Melting Point87 - 89 °C
Boiling Point320 °C
Purity97%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo redox reactions, while the halogen substituents enhance lipophilicity, facilitating membrane interactions. This compound may act as an enzyme inhibitor or modulate receptor activity, making it a candidate for further pharmacological studies .

Cytotoxicity Studies

Cytotoxic effects have been observed in various nitro-substituted aromatic compounds. A study focusing on similar derivatives demonstrated dose-dependent cytotoxicity in cancer cell lines, indicating that this compound may also possess anticancer properties. The mechanism of action likely involves apoptosis induction through reactive oxygen species (ROS) generation .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating several nitrobenzene derivatives, researchers found that compounds with similar structures to this compound exhibited potent anticancer activity against human breast cancer cell lines. The study suggested that the presence of halogens significantly enhances the cytotoxic effects by increasing cellular uptake and inducing apoptosis .

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition where related compounds were tested against cyclooxygenase (COX) enzymes. The results indicated that halogenated nitrobenzenes could inhibit COX activity, suggesting potential anti-inflammatory applications for this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-fluoro-5-iodo-2-nitrobenzene, considering competing halogen reactivities?

  • Methodological Answer : Sequential halogenation and nitration steps are critical. Begin with bromination/fluorination of the benzene ring, followed by iodination, as iodine’s bulkiness may require milder conditions (e.g., using CuI in Ullmann-type reactions). Nitration should be performed last, as nitro groups deactivate the ring, limiting further substitution. Use directing group strategies: meta-directing nitro groups can be introduced after para-fluorine to ensure proper regiochemistry. Monitor reaction progress via TLC and GC-MS to avoid over-halogenation .

Q. Which spectroscopic techniques are most effective for characterizing multi-halogenated nitroaromatic compounds?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine substitution (chemical shifts typically -100 to -150 ppm for aromatic F). 1H^{1}\text{H} NMR can identify coupling patterns between adjacent substituents (e.g., NO2_2 and halogens) .
  • IR : Nitro groups exhibit strong asymmetric stretching near 1520–1550 cm1^{-1} and symmetric stretching near 1340–1380 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M]+^+) and isotopic patterns from bromine (79Br^{79}\text{Br}/81Br^{81}\text{Br}) and iodine (127I^{127}\text{I}) .

Q. What safety precautions are essential when handling halogenated nitrobenzenes?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) due to toxicity (R-phrases: R36/37/38, R45) .
  • Avoid thermal stress: Halogen-nitro combinations can decompose explosively. Store at ≤4°C in amber glass under inert gas (N2_2/Ar) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing nitro and halogen groups in benzene derivatives?

  • Methodological Answer :

  • Directing Effects : Fluorine (ortho/para-directing) and nitro (meta-directing) compete. Introduce fluorine first to guide bromine/iodine to para positions, then nitrate at the meta position relative to halogens .
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to control substitution patterns .
  • Computational Modeling : Use DFT calculations to predict transition states and optimize reaction pathways .

Q. What strategies mitigate decomposition risks during the synthesis of thermally labile multi-halogenated nitrobenzenes?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform iodination at 0–5°C using NaI/CuI in DMF to minimize side reactions .
  • Inert Atmospheres : Conduct reactions under N2_2 to prevent oxidation of iodine or bromine .
  • Stepwise Purification : Isolate intermediates (e.g., bromo-fluoro intermediates) before nitration to reduce thermal stress .

Q. How to resolve contradictory spectral data when confirming the structure of this compound?

  • Methodological Answer :

  • 2D NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC to assign coupling between halogens and adjacent protons .
  • Isotopic Labeling : Compare experimental isotopic patterns (Br/I) with theoretical simulations to validate molecular formulas .
  • Cross-Validation : Reference spectral databases (e.g., NIST Chemistry WebBook) to match IR and MS data .

Application-Focused Questions

Q. What role does this compound play in synthesizing complex organic molecules?

  • Methodological Answer :

  • Cross-Coupling Reactions : Acts as a precursor for Suzuki-Miyaura couplings (via boronic acid derivatives) to build biaryl structures .
  • Pharmaceutical Intermediates : Nitro groups can be reduced to amines for drug candidates (e.g., kinase inhibitors) .

Q. How does steric hindrance from iodine impact reactivity in downstream functionalization?

  • Methodological Answer :

  • Steric Effects : Iodine’s large size slows nucleophilic aromatic substitution (NAS). Use bulky ligands (e.g., P(t-Bu)3_3) in Pd-catalyzed reactions to enhance turnover .
  • Solvent Optimization : Polar aprotic solvents (DMSO/DMF) improve solubility and reaction rates for iodine-containing substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-fluoro-5-iodo-2-nitrobenzene
Reactant of Route 2
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1-Bromo-4-fluoro-5-iodo-2-nitrobenzene

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